molecular formula C15H14N2O5S B10975643 N-(4-sulfamoylbenzyl)-1,3-benzodioxole-5-carboxamide

N-(4-sulfamoylbenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10975643
M. Wt: 334.3 g/mol
InChI Key: OOXIYYVSYYIUTO-UHFFFAOYSA-N
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Description

N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a sulfamoylphenyl group and a benzodioxole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via sulfonation reactions, where a phenyl group is treated with sulfonating agents to form the sulfamoyl derivative.

    Coupling Reactions: The final step involves coupling the benzodioxole core with the sulfamoylphenyl derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-SULFAMOYLPHENYL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a sulfamoylphenyl group and a benzodioxole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted therapeutic applications and research.

Properties

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H14N2O5S/c16-23(19,20)12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2,(H,17,18)(H2,16,19,20)

InChI Key

OOXIYYVSYYIUTO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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